16-Feruloyloxypalmitic acid

描述

Overview of Phenolic Acid Esters in Biological Systems

Phenolic acids are a diverse group of secondary metabolites ubiquitously produced by plants, characterized by a phenolic ring and a carboxylic acid function. mdpi.comacademicjournals.org In biological systems, these acids are frequently found not in their free form but as conjugates, commonly as esters with molecules like alcohols, hydroxy carboxylic acids, sterols, or carbohydrates. mdpi.comacademicjournals.org This esterification is a key metabolic process, and specialized enzymes known as phenolic acid esterases can hydrolyze these bonds. mdpi.com

These phenolic esters fulfill a wide array of functions. They are integral structural components of the plant cell wall, contributing to the formation of complex polymers like lignin, cutin, and suberin, which provide mechanical support and rigidity. aocs.orgcore.ac.uk Furthermore, phenolic compounds, including their ester forms, exhibit a range of biological activities, such as antioxidant and antimicrobial properties, which help protect the plant from both biotic and abiotic stresses. academicjournals.orgoup.com

Significance of 16-Feruloyloxypalmitic Acid in Plant Metabolism and Structure

This compound is a specific ester that serves as a prime example of the chemical linkage between fatty acid and phenylpropanoid metabolism. It is chemically defined as the O-feruloyl derivative of 16-hydroxyhexadecanoic acid (also known as juniperic acid). nih.govebi.ac.ukmdpi.com This compound is formed by the esterification of the phenylpropanoid trans-ferulic acid to the terminal hydroxyl group of 16-hydroxyhexadecanoic acid, a C16 ω-hydroxy fatty acid. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 16-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxyhexadecanoic acid | nih.gov |

| Molecular Formula | C₂₆H₄₀O₆ | nih.govgenome.jp |

| Molecular Weight | 448.6 g/mol | nih.gov |

| CAS Number | 114687-84-2 | nih.gov |

| Synonyms | Alpinagalanate, 16-feruloyloxypalmitate | mdpi.comkegg.jp |

The primary and most well-documented role of this compound is as a key monomer in the biosynthesis of the aromatic domain of suberin. pnas.orgnih.gov Suberin is a vital protective polymer in the cell walls of various plant tissues, including roots and seed coats, where it regulates the transport of water and nutrients and acts as a barrier against pathogens and environmental stresses like salinity. pnas.orgnih.gov

Research has identified the specific enzyme responsible for the synthesis of this compound. An acyltransferase from the BAHD family, specifically a hydroxycinnamoyl-CoA:ω-hydroxyacid O-hydroxycinnamoyltransferase (HHT), catalyzes the reaction. pnas.orgnih.gov Studies using the model plant Arabidopsis thaliana have shown that this enzyme exhibits a strong preference for feruloyl-CoA and 16-hydroxypalmitic acid as substrates to produce this compound. pnas.org Genetic knockout of the gene encoding this enzyme (At5g41040) leads to a significant and specific reduction in the ferulate content of suberin. pnas.org This change in the polymer's composition directly impacts its function, altering the permeability of seeds and the sensitivity of roots to salt stress, thereby highlighting the compound's critical role in the structural and functional integrity of the suberin barrier. pnas.org

Beyond its role in suberin, this compound has been implicated in the formation of other specialized plant structures. In the petals of Hibiscus trionum, pathway analysis revealed that the synthesis of this compound was up-regulated in iridescent purple regions. nih.govresearchgate.netoup.com This suggests its involvement in the biosynthesis of cutin components that form the fine cuticular ridges responsible for the petal's structural coloration. nih.govoup.com

The compound has been isolated from a variety of plant sources, including the pollen of Platycladus orientalis (Oriental arborvitae), the rhizome of Alpinia galanga (galangal), and the bark of Ailanthus altissima (Tree of Heaven). nih.govmdpi.com While some related phenolic compounds exhibit bioactivity, one study found this compound to be inactive against the bacterium Bacillus subtilis. mdpi.com

Table 2: Key Gene and Enzyme in the Synthesis of this compound

| Organism | Gene/Enzyme Name | Gene Locus (Arabidopsis) | Function | Source |

|---|

Table of Mentioned Compounds

| Compound Name | Chemical Class / Role |

|---|---|

| This compound | Ester of a phenylpropanoid and an ω-hydroxy fatty acid |

| 16-Hydroxyhexadecanoic acid | ω-Hydroxy fatty acid |

| trans-Ferulic acid | Phenylpropanoid / Hydroxycinnamic acid |

| Caffeic acid | Phenylpropanoid / Hydroxycinnamic acid |

| Coumaric acid | Phenylpropanoid / Hydroxycinnamic acid |

| Sinapic acid | Phenylpropanoid / Hydroxycinnamic acid |

| Glycerol | Polyol |

| Quinic acid | Cyclitol / Organic acid |

| Chlorogenic acid | Ester of caffeic acid and quinic acid |

| Vanillic acid | Phenolic acid |

| Syringic acid | Phenolic acid |

| Protocatechuic acid | Phenolic acid |

| Gallic acid | Phenolic acid |

| p-Hydroxybenzoic acid | Phenolic acid |

| Ellagic acid | Polyphenol |

| 10,16-Dihydroxyhexadecanoic acid | Polyhydroxy fatty acid |

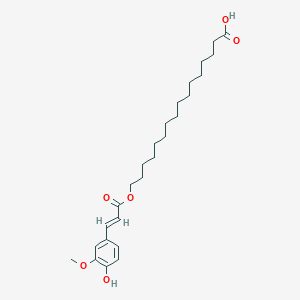

Structure

2D Structure

属性

分子式 |

C26H40O6 |

|---|---|

分子量 |

448.6 g/mol |

IUPAC 名称 |

16-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxyhexadecanoic acid |

InChI |

InChI=1S/C26H40O6/c1-31-24-21-22(16-18-23(24)27)17-19-26(30)32-20-14-12-10-8-6-4-2-3-5-7-9-11-13-15-25(28)29/h16-19,21,27H,2-15,20H2,1H3,(H,28,29)/b19-17+ |

InChI 键 |

DCZDUZNVOVFUCD-HTXNQAPBSA-N |

手性 SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OCCCCCCCCCCCCCCCC(=O)O)O |

规范 SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCCCCCCCCCCCCCCCC(=O)O)O |

产品来源 |

United States |

Occurrence and Distribution in Biological Systems

Botanical Sources and Phytogeographical Distribution

16-Feruloyloxypalmitic acid is an ester conjugate that functions as a precursor monomer in the formation of the complex biopolymers cutin and suberin. pnas.orgnih.gov Its presence has been identified and extensively studied in the model plant species Arabidopsis thaliana. pnas.orgnih.govnih.govnih.gov Research has also pointed to its synthesis in other plants, such as in the wound-healing tissues of potato tubers (Solanum tuberosum) and in tobacco (Nicotiana tabacum) cell suspension cultures, where the enzymatic activity for its formation was first detected. pnas.orgnih.gov

| Plant Species | Common Name | Relevance |

| Arabidopsis thaliana | Thale cress | Model organism for studying the genetic and enzymatic basis of suberin and cutin biosynthesis. pnas.orgnih.govnih.gov |

| Solanum tuberosum | Potato | Studied in the context of wound-healing and suberin deposition. pnas.orgnih.govnih.gov |

| Nicotiana tabacum | Tobacco | The feruloyl transferase activity was purified from cell cultures of this plant. nih.gov |

This table is based on data from the text and is for illustrative purposes.

This compound is a component of two major plant lipophilic polymers: cutin and suberin. nih.gov

Suberin : This compound is a significant monomer in the aromatic domain of suberin. pnas.orgpnas.orgnih.gov Suberin is a complex polyester (B1180765) primarily found in the cell walls of underground tissues such as the epidermis, endodermis, and exodermis of roots. pnas.orgnih.gov It is also present in the phellem of roots and tubers, the coats of mature seeds, and bundle-sheath cells. pnas.orgnih.gov In Arabidopsis, the formation of aromatic suberin, which includes ferulate esters like this compound, occurs predominantly in root and seed tissues. pnas.orgnih.govscispace.com

Cutin : Cutin is the aliphatic polymer matrix that forms the structural basis of the plant cuticle, a protective layer covering all aerial plant organs, including leaves and stems. nih.gov While primarily composed of C16 and C18 fatty acids, cutin also incorporates phenolics like ferulate to a lesser extent. nih.gov this compound is specifically formed for incorporation into the cutin polymer of the aerial organs of Arabidopsis. nih.gov

Biosynthetic Pathways and Enzymatic Mechanisms

The synthesis of this compound is a key step that connects the phenylpropanoid and fatty acid biosynthetic pathways, creating the aliphatic-aromatic ester linkages found in suberin and cutin. nih.govnih.gov

The biosynthesis of this compound involves the enzymatic esterification of two primary precursor substrates:

Feruloyl-CoA : This is the activated form of ferulic acid, a hydroxycinnamic acid derived from the phenylpropanoid pathway. It serves as the acyl donor in the transesterification reaction. pnas.orgnih.govnih.gov

16-hydroxyhexadecanoic acid : Also known as 16-hydroxypalmitic acid, this ω-hydroxy fatty acid is a common C16 monomer in both cutin and suberin. nih.govnih.govnih.gov It functions as the acyl acceptor in the reaction that forms the ester bond. nih.gov

The reaction involves the transfer of the feruloyl group from feruloyl-CoA to the terminal hydroxyl group of 16-hydroxyhexadecanoic acid. nih.govnih.gov

Several acyltransferases from the BAHD family have been identified and characterized as being responsible for catalyzing the synthesis of this compound. pnas.orgnih.govnih.gov These enzymes exhibit ω-hydroxyacid hydroxycinnamoyltransferase activity. pnas.orgpnas.orgnih.gov

| Enzyme/Gene | Organism | Function | Tissue Localization |

| HHT/ASFT (At5g41040, AtRWP1) | Arabidopsis thaliana | Catalyzes the transfer of feruloyl-CoA to ω-hydroxy fatty acids (preference for 16-hydroxypalmitic acid) and fatty alcohols for suberin biosynthesis. nih.govpnas.orgnih.gov | Primarily active in suberin-synthesizing cells of roots and seeds. pnas.orgnih.gov |

| DCF (Deficient in Cutin Ferulate) | Arabidopsis thaliana | Specifically transfers hydroxycinnamic acids (preferentially feruloyl-CoA) to ω-hydroxy fatty acids for cutin biosynthesis. nih.gov | Expressed specifically in the epidermis of all green, aerial organs; protein is localized to the cytosol. nih.gov |

| StFHT | Solanum tuberosum (Potato) | A wound-inducible enzyme that conjugates ferulate to ω-hydroxyacids and primary alcohols in suberin. nih.gov | Periderm tissue, particularly in response to wounding. nih.gov |

This table is based on data from the text and is for illustrative purposes.

The enzyme encoded by the Arabidopsis gene At5g41040 has been designated with several names, including ω-hydroxyacid:hydroxycinnamoyltransferase (HHT), Aliphatic Suberin Feruloyl Transferase (ASFT), and AtRWP1. pnas.orgnih.govnih.gov In vitro assays confirmed that the recombinant protein catalyzes the formation of this compound from feruloyl-CoA and 16-hydroxyhexadecanoic acid. nih.govnih.gov This enzyme shows a kinetic preference for these specific substrates. pnas.orgnih.govscispace.com

A distinct but related enzyme, Deficient in Cutin Ferulate (DCF), is responsible for the feruloylation of ω-hydroxy fatty acids destined for the cutin polymer in aerial tissues. nih.gov The DCF protein, localized to the cytoplasm, also uses feruloyl-CoA as an acyl donor and 16-hydroxypalmitic acid as an acyl acceptor, suggesting that this crucial esterification step occurs within the cell before the monomer is exported for polymerization. nih.gov

The biosynthesis of this compound is under strict genetic control, with specific genes being expressed in tissues where either suberin or cutin is deposited.

In Arabidopsis, the gene At5g41040 (also known as ASFT or HHT) is essential for incorporating ferulate into suberin. nih.gov Genetic studies involving knockout or knockdown mutant lines for this gene showed a specific and significant reduction in the amount of ferulate in the suberin of roots and seeds. pnas.orgpnas.orgnih.govnih.gov This genetic modification did not, however, affect the levels of other suberin phenolics like p-coumarate or sinapate, highlighting the enzyme's specific role in feruloylation. pnas.orgnih.govscispace.com The loss of ferulate in these mutants also altered the composition of aliphatic suberin monomers and increased the permeability of roots and seeds to salt stress, demonstrating the importance of this specific ester for the proper function of the suberin barrier. pnas.orgpnas.orgscispace.com

Similarly, the DCF gene is specifically expressed in the epidermis of green organs where the cuticle is synthesized. nih.gov Mutant Arabidopsis lines with a loss-of-function allele for DCF are completely devoid of ferulate in the cutin of rosette leaves and show a 50% reduction in stem ferulate content. nih.gov This demonstrates that DCF is the primary enzyme responsible for synthesizing ferulate esters for the cutin polymer. nih.gov

Isolation, Purification, and Advanced Analytical Methodologies

Extraction Protocols from Diverse Biological Matrices

The initial step in studying 16-Feruloyloxypalmitic acid from natural sources involves its extraction from complex biological tissues. A common approach involves the use of organic solvents to liberate the compound from the matrix. For instance, in the investigation of the invasive Tree of Heaven (Ailanthus altissima), stem and trunk bark were extracted multiple times with methanol (B129727). nih.gov The resulting extracts were then filtered and concentrated under vacuum using a rotary evaporator to yield a crude extract containing a mixture of compounds, including this compound. nih.gov This methanol extraction protocol is effective for obtaining a broad range of secondary metabolites.

Another significant biological source of this compound is plant suberin, a complex polyester (B1180765) found in cell walls that acts as a protective barrier. pnas.orgoup.com The biosynthesis of suberin involves the conjugation of ferulic acid with ω-hydroxy fatty acids, such as 16-hydroxypalmitic acid, to form this compound. pnas.orgoup.com Analysis of suberin composition often requires depolymerization techniques to release the constituent monomers.

Chromatographic Separation Techniques

Following extraction, a series of chromatographic techniques are essential for the separation and purification of this compound from the crude extract.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the initial fractionation of crude extracts. researchgate.netgrafiati.com This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase of varying polarity to separate compounds based on their differential adsorption. researchgate.netrochester.edumit.edunih.govinterchim.fr In the study of Ailanthus altissima extracts, flash column chromatography was a key step in the isolation of this compound. researchgate.netgrafiati.com The process is often guided by thin-layer chromatography (TLC) to monitor the separation and identify fractions containing the target compound. researchgate.net The selection of an appropriate solvent system, often a gradient of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is crucial for achieving optimal separation. grafiati.comresearchgate.net

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its high-performance counterpart, HPTLC, are invaluable tools for the analysis and purification of this compound. researchgate.netdntb.gov.ua These techniques are used to guide the fractionation process in flash column chromatography and to assess the purity of isolated compounds. researchgate.net HPTLC offers higher resolution and sensitivity compared to conventional TLC. phcogres.com For the visualization of separated compounds on a TLC or HPTLC plate, various methods can be employed. While some compounds can be detected under UV light, others may require derivatization with a staining reagent, such as anisaldehyde or bromocresol green, to become visible. researchgate.netresearchgate.net For instance, HPTLC analysis of fractions from Ailanthus altissima extract utilized an acidic mobile phase of n-hexane-isopropyl acetate-methanol-acetic acid (29:20:1:1, V/V/V/V) and visualization with anisaldehyde to identify the presence of various compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the final purification and quantification of this compound. researchgate.nethplc.eu HPLC utilizes a high-pressure pump to pass a solvent mixture (mobile phase) through a column packed with a solid adsorbent material (stationary phase). hplc.eunih.gov In the analysis of products from enzymatic assays involving feruloyl-CoA and ω-hydroxypalmitic acid, HPLC was used to identify the formation of ω-feruloyloxypalmitic acid. researchgate.netoup.com The compound was detected at a specific retention time, and its identity was further confirmed by mass spectrometry. researchgate.netoup.com The choice of column, such as a C18 column, and the mobile phase composition are critical parameters that are optimized to achieve the desired separation. hplc.eu

Spectroscopic and Spectrometric Elucidation Methods

Once purified, the definitive structural identification of this compound is achieved through a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. einsteinmed.edumagritek.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain detailed information about the carbon-hydrogen framework of this compound. researchgate.netgrafiati.commdpi.com

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the different types of protons and their chemical environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. hmdb.cahmdb.camasterorganicchemistry.com In a study on Ailanthus altissima, the ¹H NMR spectrum of a related compound, 16-hydroxyhexadecanoic acid, showed a characteristic triplet for the protons on the oxygenated methylene (B1212753) group (H-16) at δ 3.54 ppm. mdpi.com The ¹³C NMR spectrum displayed a signal for the carboxylic carbon (C-1) at δ 178.0 ppm and the oxygenated methylene carbon (C-16) at δ 63.0 ppm. mdpi.com These data, in conjunction with the analysis of the ferulic acid moiety, are crucial for confirming the structure of this compound. bmrb.io

2D NMR: Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between atoms. bmrb.io

COSY experiments identify proton-proton couplings, helping to piece together adjacent proton networks.

HSQC experiments correlate protons directly to the carbons they are attached to.

HMBC experiments reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is essential for connecting different fragments of the molecule.

The comprehensive analysis of these 1D and 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the complete chemical structure of this compound. grafiati.commdpi.com

Table 1: ¹H NMR Data for the 16-hydroxyhexadecanoic acid moiety (Data obtained from a study on Ailanthus altissima) mdpi.com

| Position | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-2 | 2.27 | t | 7.5 |

| H-3 | 1.60 | p | 7.3 |

| H-4–H-13 | 1.30 | br s | |

| H-14 | 1.35 | m | |

| H-15 | 1.53 | p | 6.6 |

| H-16 | 3.54 | t | 6.7 |

| Note: The table presents data for the palmitic acid portion of the molecule. The full structure of this compound would include signals from the feruloyl group. |

Table 2: ¹³C NMR Data for the 16-hydroxyhexadecanoic acid moiety (Data obtained from a study on Ailanthus altissima) mdpi.com

| Position | Chemical Shift (δ) (ppm) |

| C-1 | 178.0 |

| C-2 | 35.2 |

| C-3 | 26.2 |

| C-4–C-13 | 30.8–30.3 |

| C-14 | 27.0 |

| C-15 | 33.7 |

| C-16 | 63.0 |

| Note: The table presents data for the palmitic acid portion of the molecule. The full structure of this compound would include signals from the feruloyl group. |

Mass Spectrometry (MS) Applications (e.g., HESI-HRMS/MS, LC-APCI-MS)

Mass spectrometry (MS) stands as a cornerstone in the analytical toolkit for the structural elucidation and quantification of this compound. Various MS techniques, often coupled with liquid chromatography (LC), have been instrumental in identifying this compound in complex biological matrices and in characterizing its enzymatic synthesis.

Heated electrospray ionization high-resolution tandem mass spectrometry (HESI-HRMS/MS) has been effectively utilized for the identification of this compound. nih.govnih.govgrafiati.commdpi.comresearchgate.netresearcher.lifesciprofiles.com In a study focused on the chemical constituents of Ailanthus altissima (tree of heaven), HESI-HRMS/MS was employed to elucidate the structures of isolated compounds, including this compound, also referred to as alpinagalanate in this context. nih.govnih.govmdpi.com This technique provides high-resolution mass data, enabling the determination of the elemental composition and precise mass of the molecule and its fragments.

Liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry (LC-APCI-MS) is another powerful method applied to the analysis of this compound. oup.comnih.govpnas.orgpnas.org In studies investigating the biosynthesis of plant polymers like cutin and suberin, LC-APCI-MS has been crucial. For instance, when studying an Arabidopsis acyltransferase, the reaction products were analyzed by LC-APCI-MS. oup.comnih.gov This analysis identified a major product with a UV absorption spectrum similar to ferulic acid and a significant molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 449.28, which corresponds to the positively charged molecular mass of this compound. oup.comnih.gov

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are critical for confirming the structure of this compound. In positive ion mode, characteristic fragment ions are observed. For example, using LC-APCI-MS, diagnostic fragment ions at m/z = 177.05, corresponding to the feruloyl moiety [feruloyl]⁺, and m/z = 431 [M-OH]⁺ have been reported. oup.comwiley.com Another study also noted a fragment at m/z = 209.08, identified as [ferulic acid methyl ester]⁺. oup.com

In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 447. wiley.comresearchgate.net Subsequent fragmentation yields several diagnostic ions, including m/z 415 [M-MeOH-H]⁺, m/z 175 [feruloyloxy-H₂O-H]⁺, and m/z 160 [feruloyloxy-MeOH-H]⁺. wiley.com These distinct fragmentation patterns provide a reliable signature for the identification of this compound in various samples.

The table below summarizes the key mass spectrometric data for this compound as reported in the literature.

| Ionization Mode | Precursor Ion (m/z) | Fragment Ions (m/z) | Assigned Fragment Structure | Mass Spectrometry Technique | Reference |

| Positive | [M+H]⁺ = 449.28 | 431 | [M-OH]⁺ | LC/MS/MS | wiley.com |

| Positive | [M+H]⁺ = 449.28 | 177.05 | [feruloyl]⁺ | LC-APCI-MS | oup.com |

| Positive | [M+H]⁺ = 449 | 177 | [feruloyl]⁺ | LC/MS/MS | wiley.com |

| Positive | [M+H]⁺ = 449.28 | 209.08 | [ferulic acid methyl ester]⁺ | LC-APCI-MS | oup.com |

| Negative | [M-H]⁻ = 447 | 415 | [M-MeOH-H]⁺ | LC/MS/MS | wiley.com |

| Negative | [M-H]⁻ = 447 | 175 | [feruloyloxy-H₂O-H]⁺ | LC/MS/MS | wiley.com |

| Negative | [M-H]⁻ = 447 | 160 | [feruloyloxy-MeOH-H]⁺ | LC/MS/MS | wiley.com |

Biological Activities and Pre Clinical Pharmacological Investigations

In Vitro Bioactivity Profiling

Evaluation of Specific Biological Effects (e.g., enzyme inhibition, antioxidant capacity indirectly related to ferulic acid)

16-Feruloyloxypalmitic acid is an O-feruloyl derivative of 16-hydroxyhexadecanoic acid and is functionally related to trans-ferulic acid. nih.gov The antioxidant properties of ferulic acid, a component of this compound, are well-documented. Ferulic acid acts as a free radical scavenger and an inhibitor of enzymes that generate free radicals, while also enhancing the activity of scavenger enzymes. nih.gov It provides protection to key skin structures like keratinocytes and fibroblasts. nih.gov The antioxidant capacity of feruloylated arabinoxylans, which are related structures, has been shown to be influenced by the degree of feruloylation. mdpi.com

In terms of enzyme inhibition, specific data on this compound is limited. However, research on related compounds provides some context. For instance, the enzyme ω-hydroxyacid hydroxycinnamoyltransferase (HHT) from Arabidopsis shows a kinetic preference for feruloyl-CoA and 16-hydroxypalmitic acid. pnas.orgnih.gov This enzyme is crucial for the synthesis of suberin aromatics. pnas.orgnih.gov The activity of HHT was also observed in wound-healing potato tuber discs, where it catalyzes the formation of feruloylpalmitic acid. nih.gov

Cellular Responses in Model Systems (e.g., plant cell cultures, microbial assays)

In microbial assays, this compound, also known as alpinagalanate, was isolated from the stem and trunk bark of the invasive tree of heaven (Ailanthus altissima). mdpi.comnih.gov However, when tested for antibacterial activity against Bacillus subtilis, it was found to be inactive. mdpi.comnih.gov This was an expected outcome as no prior literature had reported bioactivity for this compound. mdpi.com

In plant cell cultures, particularly in wound-healing potato tuber discs, the formation of ω-feruloyloxypalmitic acid is catalyzed by an enzyme. nih.gov The activity of this enzyme, a hydroxycinnamoyltransferase, is responsive to stimuli like pectinase (B1165727) or abscisic acid. nih.gov Furthermore, studies on Toxoplasma gondii tachyzoites have identified this compound as one of the fatty acids and oxidized lipids produced in response to treatment with the drug atovaquone, which targets mitochondrial membrane potential. frontiersin.orgfrontiersin.org

In Vivo Studies in Model Organisms (Non-human)

Role in Plant Cutin and Suberin Functionality

This compound is a key monomer in the biosynthesis of suberin and is also found in cutin, which are complex biopolymers that form protective layers in plants. nih.govljmu.ac.uknih.govtandfonline.commdpi.com Suberin, a polyester (B1180765) polymer, plays a critical role in controlling water and nutrient transport and protecting the plant from pathogens and environmental stress. pnas.orgnih.gov It is composed of aliphatic and aromatic domains, with ferulate being a major phenolic constituent of the aromatic part. pnas.orgnih.gov

The enzyme ω-hydroxypalmitate-O-feruloyl transferase (HHT) is responsible for synthesizing this compound from feruloyl-CoA and 16-hydroxy-hexadecanoic acid. nih.govwiley.com This process is a crucial step in the formation of suberin. nih.govscite.airesearchgate.netwiley.comljmu.ac.uk In Arabidopsis, an enzyme encoded by the gene At5g41040 is specifically required for the incorporation of ferulate into suberin in seeds and roots. pnas.orgnih.gov The loss of this suberin phenolic component affects the aliphatic monomer composition and alters the permeability and salt stress sensitivity of seeds and roots. pnas.orgnih.gov Similarly, a feruloyl transferase in potato is essential for the maturation and sealing properties of the periderm. wiley.com

Cutin, another protective layer, also contains ferulate esters, although to a lesser extent than suberin. nih.gov An acyl-CoA-dependent acyl-transferase, Deficient in Cutin Ferulate (DCF), is responsible for the feruloylation of ω-hydroxy fatty acids that are incorporated into the cutin polymer in aerial parts of Arabidopsis. nih.govresearchgate.netoup.com

Impact on Plant Development and Stress Responses (e.g., water permeability, russeting)

The presence and concentration of this compound have a direct impact on plant development and responses to stress. A significant example is the phenomenon of russeting in fruits like sand pears and apples. nih.govtandfonline.com Russeting is characterized by a brown, rough appearance on the fruit skin and is linked to the process of suberization. nih.govljmu.ac.uk

Multi-omics studies on sand pear (Pyrus pyrifolia) have shown that the transient expression of the PbHHT1 gene, which encodes ω-hydroxypalmitate-O-feruloyl transferase, triggers premature suberization. nih.govscite.airesearchgate.netwiley.comljmu.ac.uk This is accompanied by an increased production of this compound. nih.govscite.airesearchgate.netwiley.comljmu.ac.uk This indicates that russeting is a complex process involving the biosynthesis and transport of suberin. nih.govljmu.ac.uk The degree of russeting can be influenced by environmental factors such as excessive rainwater. nih.gov

The role of suberin in controlling water permeability is well-established. nih.govnih.gov By forming a barrier in tissues like the root endodermis and seed coat, suberin, and by extension its monomer this compound, helps regulate water transport and protects the plant from desiccation and other abiotic stresses like salinity. nih.govnih.govnih.gov The ferulate component of suberin is specifically required for the water barrier function of the polymer. nih.gov

Molecular Mechanisms of Action

Identification of Cellular and Enzymatic Targets

Current scientific literature primarily identifies the molecular interactions of 16-feruloyloxypalmitic acid within the context of plant biology, specifically in the biosynthesis of suberin. Suberin is a complex polyester (B1180765) biopolymer found in the cell walls of certain plant tissues, where it acts as a protective barrier, controlling the movement of water and solutes and defending against pathogens. nih.govuwo.ca

The primary enzymatic target related to this compound is the enzyme responsible for its synthesis, hydroxycinnamoyl-CoA:ω-hydroxyacid O-hydroxycinnamoyltransferase (HHT) . nih.gov In the plant Arabidopsis thaliana, this enzyme is encoded by the gene At5g41040 and is a member of the BAHD superfamily of acyltransferases. nih.govpnas.org This enzyme catalyzes the esterification of feruloyl-CoA and an ω-hydroxyacid, with a notable preference for 16-hydroxypalmitic acid, to form this compound. nih.govpnas.org This reaction is a critical step in forming the aromatic domain of the suberin polymer. nih.gov

Studies on a recombinant form of this enzyme from Arabidopsis have elucidated its substrate preference. The enzyme exhibits its highest activity with feruloyl-CoA as the acyl donor and 16-hydroxyhexadecanoic acid (16-hydroxypalmitic acid) as the acyl acceptor. nih.gov While it shows some activity with p-coumaroyl-CoA, its binding affinity and catalytic efficiency are approximately four times higher for feruloyl-CoA. nih.gov

**Table 1: Substrate Specificity of Recombinant Hydroxycinnamoyl-CoA:ω-hydroxyacid O-hydroxycinnamoyltransferase (AtHHT) from *Arabidopsis thaliana***

| Acyl Donor | Acyl Acceptor | Relative Activity (%) |

|---|---|---|

| Feruloyl-CoA | 16-Hydroxypalmitic acid | 100 |

| p-Coumaroyl-CoA | 16-Hydroxypalmitic acid | 25 |

| Benzoyl-CoA | 16-Hydroxypalmitic acid | Not Detected |

| Caffeoyl-CoA | 16-Hydroxypalmitic acid | Not Detected |

Data derived from in vitro enzymatic assays. The specific activity with feruloyl-CoA and 16-hydroxypalmitic acid was set to 100%. nih.gov

Beyond its role as a substrate for suberin polymer assembly, there is limited information on other specific cellular or enzymatic targets of this compound in either plant or animal systems. One metabolomics study noted the presence of this compound in a list of metabolites induced in a parasitic protozoan (Toxoplasma gondii) when treated with the drug atovaquone, but this does not identify it as a direct target. frontiersin.org

Elucidation of Signaling Pathways Mediated by this compound

There is currently a lack of scientific evidence detailing specific signaling pathways directly mediated by this compound. Research has predominantly focused on its biosynthesis and structural role within the plant suberin matrix. nih.govnih.govmdpi.com

The synthesis of this compound is itself part of a larger biosynthetic pathway, the phenylpropanoid pathway, which produces a wide variety of plant secondary metabolites. mdpi.com The expression of genes involved in this pathway, including the HHT responsible for producing this compound, is tightly regulated during plant development and in response to environmental stresses, such as wounding or pathogen attack. uwo.canih.gov However, this pertains to the regulation of its synthesis, rather than signaling pathways mediated by the compound itself.

Enzymatic degradation of this compound by enzymes such as feruloyl esterases could release free ferulic acid and 16-hydroxypalmitic acid. plos.orgnih.gov These individual components could then potentially participate in various signaling cascades. However, this would represent an indirect effect, and research specifically investigating this possibility for this compound is not currently available.

Molecular Interactions with Biological Macromolecules

There is a significant gap in the scientific literature regarding the specific molecular interactions of free this compound with other biological macromolecules like proteins or nucleic acids.

For comparison, studies on its constituent part, ferulic acid, have shown that it can interact non-covalently with proteins such as human serum albumin (HSA) and lysozyme (B549824) (LZM). nih.gov These interactions are primarily driven by hydrophobic forces and hydrogen bonding and can alter the conformation and stability of the proteins. nih.gov However, due to the substantial structural differences, these findings cannot be directly extrapolated to this compound. The presence of the long palmitic acid chain would confer a much more lipophilic character to the molecule, likely leading to different binding properties and interactions with macromolecules. Specific studies, such as binding assays or molecular docking simulations with this compound, are needed to elucidate its potential interactions with biological macromolecules.

Structure Activity Relationship Sar Studies

Correlating Structural Features with Biological Functions

The biological efficacy of 16-Feruloyloxypalmitic acid is intrinsically linked to the distinct chemical features of its two main components: the feruloyl moiety and the 16-hydroxypalmitic acid chain.

The feruloyl group is paramount for the molecule's antioxidant activity. Key structural elements of this group include:

The Phenolic Hydroxyl Group: The hydroxyl group at the C4 position of the aromatic ring is crucial for the free radical scavenging activity. It can donate a hydrogen atom to neutralize free radicals, forming a stable phenoxy radical that is resonance-stabilized by the conjugated side chain.

The Methoxy (B1213986) Group: The methoxy group at the C3 position enhances the electron-donating capacity of the phenolic hydroxyl group, thereby increasing its radical scavenging potential.

The Propenoic Acid Side Chain: The conjugated double bond in the side chain participates in the resonance stabilization of the phenoxy radical, which is a key feature for the antioxidant capacity of cinnamic acid derivatives.

The 16-hydroxypalmitic acid chain significantly influences the molecule's physicochemical properties, which in turn affects its biological activity.

Lipophilicity: The long C16 alkyl chain imparts significant lipophilicity to the molecule. This characteristic is expected to enhance its solubility in lipidic environments, such as cell membranes. This increased affinity for lipid bilayers can be crucial for its efficacy in protecting against lipid peroxidation.

Ester Linkage: The ester bond connecting the ferulic acid and the 16-hydroxyhexadecanoic acid is susceptible to hydrolysis by esterases in biological systems. This could potentially lead to the release of free ferulic acid and 16-hydroxyhexadecanoic acid, which may then exert their own biological effects.

Comparative Analysis with Related Feruloyl Esters and Phenylpropanoid Conjugates

A comparative analysis of this compound with other feruloyl esters and phenylpropanoid conjugates reveals important insights into how the nature of the esterifying group modulates biological activity.

Studies on simple alkyl ferulates have demonstrated a so-called "cut-off effect" in their antioxidant and antibacterial activities. This phenomenon describes a parabolic relationship between the length of the alkyl chain and the biological activity. Initially, increasing the chain length enhances lipophilicity, which can improve interaction with lipid membranes and, in some systems, increase antioxidant efficacy. However, beyond an optimal chain length (often around C8 to C12), the activity may decrease. This decline could be due to steric hindrance, reduced mobility within the membrane, or the formation of micelles that sequester the antioxidant away from the lipid-water interface where oxidation often occurs.

For instance, in studies comparing the antioxidant activity of various alkyl ferulates, medium-chain esters like octyl and dodecyl ferulate have shown superior protection against lipid peroxidation in emulsion systems compared to both shorter-chain esters (e.g., methyl and ethyl ferulate) and longer-chain esters (e.g., stearyl ferulate) nih.govacs.org. Similarly, the antibacterial activity of alkyl ferulates has been shown to increase up to a certain chain length (hexyl ferulate being particularly effective against some strains) and then decline frontiersin.orgcolab.wsnih.gov.

Compared to these simple alkyl esters, this compound possesses a much longer and functionalized C16 chain with a terminal carboxylic acid group. This long chain would significantly increase its lipophilicity, likely promoting its partitioning into cellular membranes. However, it might also place it beyond the optimal chain length for certain activities observed in simpler esters. The presence of the terminal carboxylic acid group also introduces a hydrophilic center at the end of the long lipophilic chain, creating an amphipathic molecule. This structure could influence its orientation and localization within biological membranes, potentially positioning the feruloyl headgroup at the membrane-water interface.

When compared with other phenylpropanoid conjugates , such as feruloylated oligosaccharides, the lipidic nature of this compound suggests a different biological targeting. Feruloylated oligosaccharides are more water-soluble and may exert their effects in aqueous compartments or be metabolized by gut microbiota mdpi.com. In contrast, this compound is designed for integration into lipidic structures.

| Compound | Alkyl Chain Length | Radical Scavenging Activity (vs. DPPH) | Activity in Bulk Oil | Activity in Emulsion/Liposome |

|---|---|---|---|---|

| Ferulic Acid | N/A | High | High | Moderate |

| Methyl Ferulate | C1 | Lower than Ferulic Acid | High | Moderate |

| Ethyl Ferulate | C2 | Lower than Ferulic Acid | High | Moderate |

| Octyl Ferulate | C8 | Lower than Ferulic Acid | Variable | High |

| Dodecyl Ferulate | C12 | Lower than Ferulic Acid | Variable | High |

| Stearyl Ferulate | C18 | Lower than Ferulic Acid | Variable | Lower |

Insights from Analogs and Derivatives

While no studies have specifically synthesized and tested analogs of this compound, research on other ferulic acid derivatives provides valuable insights into how structural modifications could impact its activity.

Modification of the Feruloyl Moiety:

Hydroxyl and Methoxy Groups: The antioxidant activity of phenolic compounds is highly dependent on the substitution pattern on the aromatic ring. Analogs lacking the 4-hydroxyl group would be expected to have significantly diminished antioxidant capacity. The position of the methoxy group is also important; for example, isoferulic acid (with the hydroxyl and methoxy groups at positions 3 and 4, respectively) generally shows lower antioxidant activity than ferulic acid nih.gov.

Esterification of the Phenolic Hydroxyl: Esterifying the 4-hydroxyl group would likely abolish the free radical scavenging activity that relies on hydrogen atom donation from this group.

Modification of the Palmitic Acid Chain:

Chain Length: Based on the "cut-off effect" observed for simpler feruloyl esters, it can be hypothesized that analogs of this compound with shorter hydroxy fatty acid chains (e.g., 8-hydroxyoctanoic acid or 12-hydroxydodecanoic acid) might exhibit enhanced activity in certain biological systems, particularly those involving lipid-water interfaces.

Unsaturation: Introducing double bonds into the fatty acid chain could alter its conformation and fluidity within a membrane, which might in turn affect the positioning and efficacy of the feruloyl headgroup.

Functional Groups: The introduction of other functional groups along the alkyl chain could modulate the molecule's polarity, solubility, and potential for specific interactions with biological targets.

Modification of the Ester Linkage:

Amide Linkage: Replacing the ester linkage with a more stable amide bond would create a molecule less susceptible to hydrolysis by esterases. This could lead to a longer biological half-life and a different pharmacokinetic profile. Studies on feruloylamides have shown interesting biological activities, including cytotoxic effects against cancer cell lines acs.org.

| Structural Modification | Predicted Effect on Antioxidant Activity | Rationale |

|---|---|---|

| Removal of 4-hydroxyl group | Significant Decrease | Essential for H-atom donation to free radicals. |

| Shorter hydroxy fatty acid chain (e.g., C8, C12) | Potentially Increased | May optimize lipophilicity and membrane interaction ("cut-off effect"). |

| Longer hydroxy fatty acid chain (e.g., > C18) | Potentially Decreased | May exceed optimal lipophilicity, leading to reduced activity. |

| Replacement of ester with amide linkage | Similar intrinsic activity, altered bioavailability | Increased stability against hydrolysis, potentially longer duration of action. |

Metabolism and Pre Clinical Pharmacokinetics

Absorption and Distribution in Model Systems

It is hypothesized that 16-feruloyloxypalmitic acid is largely hydrolyzed by esterases in the small intestine into ferulic acid and 16-hydroxypalmitic acid prior to absorption. The absorption characteristics would then be those of its constituent molecules.

Ferulic Acid Absorption: Free ferulic acid is known to be rapidly absorbed in the upper gastrointestinal tract, including the stomach and jejunum. wiley.com Studies in rat models have shown that free ferulic acid is almost completely absorbed before reaching the cecum. acs.orgnih.govcapes.gov.br The absorption of ferulic acid can occur via both passive diffusion and carrier-mediated transport mechanisms. wiley.com

Palmitic Acid Absorption: As a common dietary fatty acid, palmitic acid absorption is a well-understood process involving emulsification by bile salts and subsequent uptake by enterocytes in the small intestine.

The form in which ferulic acid is ingested affects its absorption site and efficiency. For instance, simple ferulic acid sugar esters can be partially absorbed in the foregut, while more complex feruloylated polysaccharides tend to be fermented by the gut microbiota in the hindgut to release ferulic acid for subsequent absorption. nih.govcapes.gov.bracs.org Given its structure as an ester with a long-chain fatty acid, it is plausible that the bioavailability of the ferulic acid moiety from this compound would differ from that of free ferulic acid.

In vitro models using Caco-2 cells, which simulate the human intestinal epithelial barrier, are commonly used to assess the permeability of compounds. preprints.org While one study noted metabolomic changes involving this compound in Caco-2 cells, specific permeability data for the intact molecule was not provided. preprints.org

Biotransformation Pathways and Metabolite Identification

Following absorption, the biotransformation of this compound would likely follow the metabolic pathways of ferulic acid and 16-hydroxypalmitic acid.

Ferulic Acid Metabolism: Once absorbed, free ferulic acid undergoes extensive first-pass metabolism in the intestinal mucosa and the liver. wiley.commdpi.com The primary metabolic pathways for ferulic acid are conjugation reactions, including glucuronidation and sulfation. acs.orgtandfonline.comnih.gov In rats, major metabolites found in plasma and urine include ferulic acid-glucuronide, ferulic acid-sulfate, and a ferulic acid-sulfoglucuronide diconjugate. nih.gov In fact, sulfated ferulic acid has been identified as the main in vivo metabolite after short-term ingestion in rats. acs.org Other minor metabolic reactions can include reduction of the side chain, demethylation, and degradation to simpler phenolic compounds. wiley.com

The table below summarizes the major identified metabolites of ferulic acid in preclinical models.

| Metabolite Name | Type of Conjugate |

| Ferulic acid-glucuronide | Glucuronide |

| Ferulic acid-sulfate | Sulfate |

| Ferulic acid-sulfoglucuronide | Diconjugate (Sulfate and Glucuronide) |

16-Hydroxypalmitic Acid Metabolism: 16-hydroxypalmitic acid is a substrate for various enzymatic reactions. It can be further oxidized to a dicarboxylic acid or undergo beta-oxidation from the carboxyl end.

Studies using human liver-derived HepG2 cells are often employed to investigate the metabolism of fatty acids and other xenobiotics. nih.govnih.govmdpi.comunivie.ac.atimmunopathol.com While this compound was mentioned in a metabolomics study involving HepG2 cells, detailed biotransformation pathways for the compound were not described. preprints.org

Excretion Patterns

The excretion of this compound metabolites is expected to occur primarily through urine, which is the main route of elimination for ferulic acid and its conjugates. acs.orgtandfonline.com

Studies in rats have shown that after oral administration of ferulic acid, a significant portion is excreted in the urine as conjugated metabolites within a few hours. acs.orgnih.gov The recovery of the administered ferulic acid dose in urine can be high, indicating efficient absorption and subsequent renal clearance of its metabolites. nih.gov For instance, one study reported that about 40% of ingested ferulic acid was excreted in the urine of rats within 1.5 hours, mainly as sulfoconjugates. acs.org Another study found urinary recovery of up to 72% for free ferulic acid. nih.gov Fecal excretion of ferulic acid and its derivatives is generally low, suggesting efficient intestinal absorption. nih.gov

The excretion profile of the 16-hydroxypalmitic acid moiety would follow the pathways for fatty acid catabolites.

Synthetic Chemistry and Analog Development

Total Synthesis Strategies

The total synthesis of 16-feruloyloxypalmitic acid (16-FPA) involves the formation of an ester linkage between 16-hydroxyhexadecanoic acid and trans-ferulic acid. While biosynthetic pathways in plants utilize activated coenzyme A esters, chemical synthesis relies on the preparation of the two precursor molecules followed by a suitable esterification reaction.

A plausible synthetic route commences with the synthesis of the two key building blocks: 16-hydroxyhexadecanoic acid and an activated ferulic acid derivative.

Synthesis of 16-Hydroxyhexadecanoic Acid:

16-Hydroxyhexadecanoic acid, also known as juniperic acid, can be synthesized through various methods. One common laboratory approach involves the hydrolysis of hexadecanolide, a macrocyclic lactone. This reaction is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in a suitable solvent system, followed by acidification to yield the desired ω-hydroxy fatty acid.

Another route to 16-hydroxyhexadecanoic acid is through the biological hydroxylation of the readily available palmitic acid, a process catalyzed by cytochrome P450 enzymes. worldscientific.com

Activation of Ferulic Acid:

For the esterification to proceed efficiently, the carboxylic acid group of ferulic acid needs to be activated. A common strategy involves the conversion of ferulic acid to its corresponding acyl chloride. To prevent unwanted side reactions at the phenolic hydroxyl group, it is often protected prior to activation. For instance, the phenolic hydroxyl can be acetylated using acetic anhydride (B1165640) in the presence of a base like pyridine. The resulting acetylated ferulic acid can then be treated with a chlorinating agent, such as thionyl chloride, to furnish the acetyl feruloyl chloride. d-nb.info

Esterification and Deprotection:

The final step in the total synthesis is the esterification of 16-hydroxyhexadecanoic acid with the activated ferulic acid derivative. Several mild and efficient esterification methods are suitable for this purpose, particularly given the potential sensitivity of the substrates.

Steglich Esterification: This method utilizes a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The reaction proceeds under mild conditions and is well-suited for esterifying sterically hindered alcohols and acid-labile substrates. organic-chemistry.org A variation of this method has been successfully employed in the synthesis of cholesteryl esters of ω-(O-acyl)-hydroxy fatty acids, where an acyl chloride was first reacted with a hydroxy fatty acid, and the resulting intermediate was then esterified with cholesterol using DCC and DMAP. nih.govcuni.cz

Mitsunobu Reaction: This reaction provides another mild method for esterification, using a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diisopropyl azodicarboxylate). d-nb.info The Mitsunobu reaction has been shown to be highly selective for the esterification of primary hydroxyl groups and is compatible with the phenolic hydroxyl and double bond functionalities present in ferulic acid. d-nb.infonih.gov This method has been successfully used to synthesize cellulose (B213188) esters of ferulic acid. d-nb.info

Following the esterification, if a protecting group was used on the ferulic acid moiety, a final deprotection step is required to yield this compound.

| Reaction Step | Reagents and Conditions | Key Considerations |

| Synthesis of 16-Hydroxyhexadecanoic Acid | Hydrolysis of hexadecanolide with NaOH, followed by acidification. | Availability of starting material. |

| Activation of Ferulic Acid | 1. Acetylation of phenolic -OH with acetic anhydride/pyridine. 2. Conversion to acyl chloride with thionyl chloride. | Protection of the phenolic hydroxyl group prevents side reactions. |

| Esterification | Steglich: DCC, DMAP. Mitsunobu: Triphenylphosphine, DIAD. | Both methods are mild and suitable for sensitive substrates. |

| Deprotection | Basic or acidic hydrolysis to remove the acetyl group. | Conditions must be chosen carefully to avoid cleaving the newly formed ester bond. |

Semi-synthetic Modifications and Derivatization

Semi-synthetic modifications of this compound can provide valuable insights into its biological function and lead to the development of derivatives with enhanced or novel properties. Derivatization can be targeted at three main regions of the molecule: the carboxylic acid terminus of the palmitic acid chain, the ester linkage, and the ferulic acid moiety.

Modifications of the Carboxylic Acid Group:

The terminal carboxylic acid group of the hexadecanoic acid backbone is a prime target for modification.

Esterification: The carboxylic acid can be esterified with various alcohols to produce a library of alkyl esters. This modification alters the lipophilicity of the molecule, which can influence its solubility, membrane permeability, and ultimately its biological activity. nih.gov

Modifications of the Ferulic Acid Moiety:

The ferulic acid portion of the molecule offers several sites for modification.

Phenolic Hydroxyl Group: The phenolic hydroxyl group is crucial for the antioxidant activity of ferulic acid and its derivatives. nih.gov This group can be alkylated or acylated to investigate its role in specific biological interactions.

Methoxy (B1213986) Group: The methoxy group on the aromatic ring can be demethylated to a hydroxyl group, converting the ferulic acid moiety to a caffeic acid moiety. This modification would be expected to alter the antioxidant potential of the molecule. nih.gov

Aromatic Ring Substitution: Further substitution on the aromatic ring could be explored to modulate electronic properties and steric bulk.

| Modification Site | Type of Modification | Potential Impact |

| Carboxylic Acid | Esterification, Amidation | Altered lipophilicity, solubility, and hydrogen bonding capacity. |

| Ester Linkage | Hydrolysis | Release of constituent fatty acid and ferulic acid. |

| Phenolic Hydroxyl Group | Alkylation, Acylation | Modulation of antioxidant activity and receptor binding. |

| Methoxy Group | Demethylation | Altered antioxidant potential. |

| Aromatic Ring | Further Substitution | Modified electronic and steric properties. |

Design and Synthesis of Novel Analogs for Structure-Activity Studies

The design and synthesis of novel analogs of this compound are crucial for elucidating its structure-activity relationships (SAR). By systematically modifying the structure and evaluating the biological activity of the resulting analogs, researchers can identify the key pharmacophoric features responsible for its effects.

Strategies for Analog Design:

Based on SAR studies of ferulic acid and its esters, several strategies can be employed for the design of 16-FPA analogs:

Varying the Fatty Acid Chain Length: The 16-carbon palmitic acid chain can be replaced with other fatty acids of varying lengths (e.g., C12 to C22) and degrees of saturation. This would allow for the investigation of how the length and flexibility of the aliphatic tail influence biological activity.

Introducing Functionality into the Fatty Acid Chain: Additional functional groups, such as hydroxyl or keto groups, could be introduced at different positions along the fatty acid chain. This could provide new points of interaction with biological targets.

Modifying the Phenolic Acid Moiety: The ferulic acid component can be replaced with other phenolic acids, such as p-coumaric acid, sinapic acid, or caffeic acid. This would allow for a systematic evaluation of the importance of the number and position of hydroxyl and methoxy substituents on the aromatic ring for biological activity. nih.govnih.gov Studies on ferulic acid esters have shown that the antioxidant activity is influenced by the substitution pattern on the aromatic ring. ipp.pt

Isosteric Replacement of the Ester Linkage: The ester bond could be replaced with more stable isosteres, such as an amide or an ether linkage, to produce analogs with increased metabolic stability.

Synthesis and Evaluation:

The synthesis of these novel analogs would follow similar chemical principles as the total synthesis of 16-FPA itself, utilizing appropriate starting materials and synthetic methodologies. Once synthesized, the analogs would be subjected to a battery of biological assays to evaluate their activity in comparison to the parent compound. This could include assays for antioxidant, anti-inflammatory, or other relevant biological activities. researchgate.net The data obtained from these studies would be used to build a comprehensive SAR model for this compound and its derivatives, guiding the design of future analogs with optimized properties. unej.ac.id

| Analog Design Strategy | Rationale | Example Modification |

| Varying Fatty Acid Chain Length | Investigate the influence of lipophilicity and chain length on activity. | Replace palmitic acid with lauric acid (C12) or behenic acid (C22). |

| Introducing Functionality | Create new interaction points with biological targets. | Introduce a hydroxyl group at the C9 and C10 positions of the fatty acid. |

| Modifying the Phenolic Acid | Probe the importance of the aromatic substitution pattern. | Replace ferulic acid with caffeic acid or sinapic acid. |

| Isosteric Replacement of Ester | Enhance metabolic stability. | Replace the ester linkage with an amide bond. |

Potential Applications and Future Research Directions

Therapeutic Potential in Pre-clinical Disease Models (Non-human)

Currently, there is a notable lack of published research investigating the therapeutic potential of 16-Feruloyloxypalmitic acid in pre-clinical, non-human disease models. While its precursor, ferulic acid, has demonstrated a range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties in various animal studies, these findings cannot be directly extrapolated to this compound. nih.govresearchgate.netnih.govnih.govnih.govscielo.br The unique chemical structure resulting from the esterification of ferulic acid with 16-hydroxypalmitic acid may lead to altered pharmacokinetic and pharmacodynamic properties, necessitating dedicated pre-clinical evaluation. Future research is required to explore the potential efficacy of this compound in models of diseases such as cancer, cardiovascular conditions, and neurodegenerative disorders.

Applications in Plant Biotechnology and Crop Improvement

The role of this compound in plant biotechnology and crop improvement remains an unexplored area of research. Ferulic acid is a known component of plant cell walls, contributing to their structural integrity and defense against pathogens. nih.gov It is conceivable that modifying the synthesis or incorporation of ferulic acid esters like this compound could impact plant biomass characteristics or resistance to environmental stressors. However, there are currently no specific studies demonstrating the application of this compound in genetic engineering or breeding programs for crop enhancement. sciencepublishinggroup.comnih.gov Future investigations could focus on understanding the natural occurrence and physiological role of this compound in plants as a basis for potential biotechnological applications.

Advancements in Analytical Characterization and Profiling Techniques

Detailed analytical methods specifically developed for the characterization and profiling of this compound are not extensively documented in the current scientific literature. General techniques for the analysis of fatty acid esters and phenolic compounds, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), would likely be applicable. However, the development of optimized and validated analytical protocols is a crucial step for future research to accurately quantify this compound in various biological matrices. Such advancements will be essential for pharmacokinetic studies, metabolomic profiling, and understanding its biochemical pathways.

Integration of Omics Data for Comprehensive Understanding

The integration of omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to elucidate the biological functions of novel compounds. researchgate.netnih.govnih.govplos.orgrsc.org At present, there are no published studies that have integrated multi-omics data to specifically investigate the effects or mechanisms of action of this compound. Future research employing these high-throughput technologies could provide a systems-level understanding of how this compound interacts with cellular pathways and networks. For instance, metabolomic studies could reveal its metabolic fate, while transcriptomic and proteomic analyses could identify genes and proteins that are modulated by its presence.

Emerging Research Frontiers and Unexplored Biological Roles

The biological roles of this compound are largely unexplored, presenting a significant frontier for future scientific inquiry. Based on the known activities of its constituent molecules, several potential areas of investigation can be proposed. For example, its role in skin health, given the presence of palmitic acid, a common fatty acid in the skin, and the photoprotective properties of ferulic acid, warrants investigation. nih.govresearchgate.net Other potential, yet unverified, biological roles could include its involvement in cell signaling, membrane function, and as a modulator of enzymatic activity. The synergistic or unique properties arising from the combination of ferulic acid and 16-hydroxypalmitic acid in a single molecule remain a key area for future research to uncover.

常见问题

Basic Research Questions

Q. What methodologies are recommended for identifying and quantifying 16-feruloyloxypalmitic acid in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying fatty acid derivatives in complex biological samples. For this compound, a validated protocol involves:

- Sample Preparation : Use human plasma or serum stored at −20°C in polypropylene tubes to avoid analyte adsorption. Centrifugation at 1127 × g for 15 minutes ensures plasma separation .

- Calibration Standards : Prepare calibration curves using blank matrix-spiked standards (e.g., human pooled plasma) to account for matrix effects. Include internal standards like mass-labeled analogs (e.g., M3HFPO-DA) to correct for recovery variations .

- Instrument Parameters : Optimize MRM (multiple reaction monitoring) transitions for the parent ion (m/z 351.2 → 255.1) and fragment ions. Use a C18 column with gradient elution (methanol/water + 0.1% acetic acid) for separation .

Q. What synthetic pathways are documented for this compound?

- Methodological Answer : While direct synthesis protocols for this compound are limited, analogous hydroxylated fatty acid derivatives (e.g., 16-hydroxypalmitic acid) are synthesized via:

- Enzymatic Esterification : Use lipases or esterases to catalyze the conjugation of ferulic acid to palmitic acid at the ω-16 position. Solvent systems like tert-butanol enhance reaction efficiency .

- Chemical Synthesis : Employ Steglich esterification with dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) under anhydrous conditions. Purify via silica gel chromatography (hexane/ethyl acetate gradient) .

Q. Which analytical techniques are suitable for structural elucidation of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm ester linkage positions and aromatic substitution patterns from feruloyl groups .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS in negative ion mode provides accurate mass data (e.g., [M−H]⁻ at m/z 351.2174) to verify molecular formula (C₂₄H₃₆O₄) .

- FT-IR Spectroscopy : Detect ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl/feruloyl aromatic bands (3300–3500 cm⁻¹ and 1600 cm⁻¹, respectively) .

Advanced Research Questions

Q. How can researchers assess the stability of 16-feruloyloxylpalmitic acid under varying physiological conditions?

- Methodological Answer : Design stability studies to evaluate:

- pH Sensitivity : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS/MS, noting hydrolysis of the ester bond under alkaline conditions .

- Thermal Stability : Expose samples to temperatures from −80°C to 50°C. Polypropylene tubes are preferred over glass to minimize adsorption losses during freeze-thaw cycles .

- Oxidative Stability : Add antioxidants (e.g., BHT) to lipid-rich matrices and analyze peroxide formation via thiobarbituric acid reactive substances (TBARS) assay .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Address discrepancies by:

- Meta-Analysis : Systematically compare experimental variables (e.g., cell lines, dosing regimens) using tools like PRISMA guidelines. For example, discrepancies in anti-inflammatory IC₅₀ values may arise from differing LPS stimulation protocols .

- Reproducibility Testing : Replicate key studies with standardized reagents (e.g., ATCC-certified cell lines) and pre-registered protocols on platforms like OSF .

- Data Harmonization : Use multivariate statistics (PCA or PLS-DA) to isolate confounding factors (e.g., matrix effects in plasma vs. serum) .

Q. How can researchers investigate interactions between this compound and membrane-bound proteins?

- Methodological Answer : Employ biophysical and computational approaches:

- Surface Plasmon Resonance (SPR) : Immobilize recombinant proteins (e.g., CD36) on sensor chips and measure binding kinetics (ka, kd) at varying fatty acid concentrations .

- Molecular Dynamics Simulations : Use tools like GROMACS to model lipid bilayer interactions. Focus on hydrogen bonding between the feruloyl group and receptor residues .

- Competitive Binding Assays : Co-incubate with radiolabeled ligands (e.g., ³H-palmitate) and quantify displacement via scintillation counting .

Data Presentation and Reproducibility

Q. What guidelines ensure transparent reporting of this compound research data?

- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Deposit Raw Data : Upload LC-MS/MS chromatograms and NMR spectra to repositories like MetaboLights (MTBLS accession numbers) .

- Provide Metadata : Document instrument parameters (e.g., collision energy in MRM transitions) and QC criteria (e.g., ±20% accuracy for spiked standards) .

- Use Supplementary Tables : Summarize calibration curve linearity (R² > 0.99) and intraday/interday precision (%CV < 15%) in Excel files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。